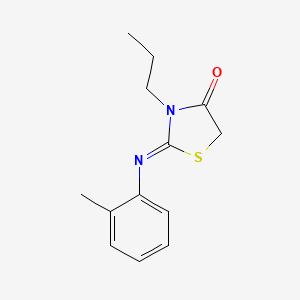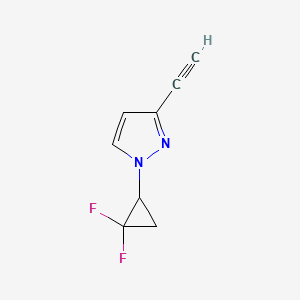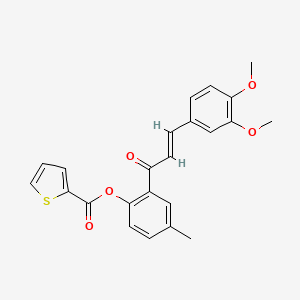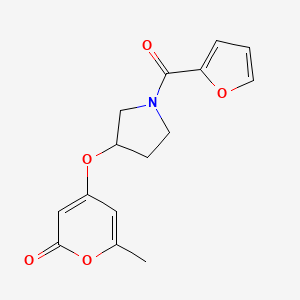![molecular formula C22H27N3O4S B2658077 N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1421441-64-6](/img/structure/B2658077.png)
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a combination of functional groups, including a hydroxy group, a thiophene ring, a tetrahydroquinoline moiety, and an ethanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can be achieved through a multi-step process:
-
Formation of the Hydroxy-Propyl Intermediate
Starting Materials: Thiophene-2-carbaldehyde and 3-chloropropanol.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide to form the hydroxy-propyl intermediate.
-
Synthesis of the Tetrahydroquinoline Derivative
Starting Materials: 2-methylpropanoyl chloride and 1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction is conducted under anhydrous conditions using a suitable solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed.
-
Coupling Reaction
Starting Materials: The hydroxy-propyl intermediate and the tetrahydroquinoline derivative.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the hydroxy group to a carbonyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the carbonyl group to an alcohol.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substitution of the hydroxy group with the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
-
Medicinal Chemistry
Anticancer Agents: The compound’s unique structure may allow it to interact with specific molecular targets involved in cancer cell proliferation.
Antimicrobial Agents: Its functional groups could be modified to enhance antimicrobial activity.
-
Material Science
Organic Electronics: The thiophene ring is known for its conductive properties, making this compound a candidate for organic electronic materials.
Polymer Chemistry: It could be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.
-
Biological Research
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Mécanisme D'action
The mechanism of action of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the thiophene ring can form hydrogen bonds and π-π interactions, respectively, with the active sites of these targets. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
N-[3-hydroxy-3-(phenyl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Comparison: The phenyl group in place of the thiophene ring may alter the compound’s electronic properties and reactivity.
-
N-[3-hydroxy-3-(furan-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Comparison: The furan ring, being more electron-rich than thiophene, may affect the compound’s stability and interactions with molecular targets.
Uniqueness
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for π-π interactions. This makes it a valuable compound for applications in organic electronics and medicinal chemistry.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-14(2)22(29)25-11-3-5-15-7-8-16(13-17(15)25)24-21(28)20(27)23-10-9-18(26)19-6-4-12-30-19/h4,6-8,12-14,18,26H,3,5,9-11H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFECGFDBLVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)





![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)


![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)

